N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide
Overview
Description
Scientific Research Applications
4-chloro CUMYL-PINACA has several scientific research applications:
Biology: The compound is studied for its interactions with cannabinoid receptors and its effects on biological systems.
Medicine: Research is conducted to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in forensic science for the detection of synthetic cannabinoids in biological samples.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications.
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the exact structure of the derivative and its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives, they could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro CUMYL-PINACA involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indazole core with appropriate amines and carboxylic acids.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group is introduced through substitution reactions, typically involving chlorination of the phenyl ring.
Industrial Production Methods
Industrial production of 4-chloro CUMYL-PINACA follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro CUMYL-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring and the indazole core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-chloro CUMYL-PINACA.
Comparison with Similar Compounds
4-chloro CUMYL-PINACA is similar to other synthetic cannabinoids such as:
4-fluoro CUMYL-PINACA: Similar structure but with a fluorine atom instead of chlorine.
5-fluoro CUMYL-PINACA: Similar structure with a fluorine atom at the 5-position.
CUMYL-FUBINACA: Contains a fluorobenzyl group instead of the chlorophenyl group.
Uniqueness
The uniqueness of 4-chloro CUMYL-PINACA lies in its specific substitution pattern, which influences its binding affinity and activity at cannabinoid receptors. The presence of the 4-chlorophenyl group distinguishes it from other similar compounds and contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)propan-2-yl]-1-pentylindazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c1-4-5-8-15-26-19-10-7-6-9-18(19)20(25-26)21(27)24-22(2,3)16-11-13-17(23)14-12-16/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGZJKYOJZGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345334 | |
Record name | 4-chloro CUMYL-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631074-65-1 | |
Record name | 4-chloro CUMYL-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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